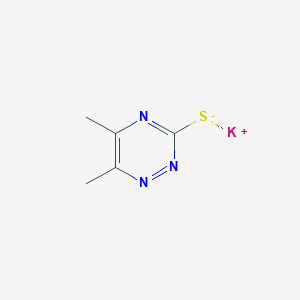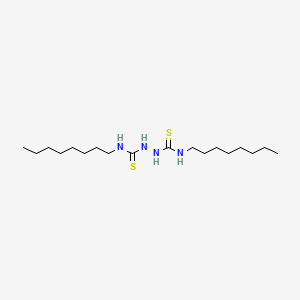![molecular formula C7H10O3 B2709557 5-Oxaspiro[2.4]heptane-6-carboxylic acid CAS No. 2090950-18-6](/img/structure/B2709557.png)
5-Oxaspiro[2.4]heptane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2090950-18-6 . It has a molecular weight of 142.15 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecular weight of this compound is 142.15 .Chemical Reactions Analysis
Treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring with formation of 1,3-amino alcohols. Their subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones with retention of the three-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.15 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Regioselective Cycloaddition Reactions : Molchanov and Tran (2013) explored the regioselective 1,3-dipolar cycloaddition reactions involving C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, yielding substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This study highlights the synthetic versatility of spirocyclic compounds in constructing complex molecular architectures (Molchanov & Tran, 2013).
Synthesis of Spirocyclic Amino Acids : Radchenko, Grygorenko, and Komarov (2010) demonstrated the synthesis of novel amino acids, including 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, showcasing the application of spirocyclic scaffolds in the development of constrained amino acids for chemistry and drug design applications (Radchenko, Grygorenko, & Komarov, 2010).
Chemical Transformations and Hydrolysis : Another study by Molchanov and Tran (2012) focused on the reduction and hydrolysis of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters, leading to the formation of cyclopropane-1,2-dicarboxylic acids. This research provides insights into the reactivity and potential applications of these compounds in organic synthesis (Molchanov & Tran, 2012).
Antibacterial Drug Design : Odagiri et al. (2013) designed and synthesized novel quinolone derivatives with a spirocyclic 5-azaspiro[2.4]heptan-5-yl moiety, exhibiting potent antibacterial activity against various respiratory pathogens. This study underscores the potential of spirocyclic compounds in the development of new antibacterial agents (Odagiri et al., 2013).
Biocatalytic Desymmetrization : O'Dowd et al. (2022) reported on the biocatalytic desymmetrization of 6-oxaspiro[3.3]heptane-2-carboxylic acid derivatives using ketoreductase, enabling access to axially chiral alcohols. This approach highlights the application of biocatalysis in accessing enantiopure spirocyclic compounds for use as building blocks in organic synthesis (O'Dowd et al., 2022).
Eigenschaften
IUPAC Name |
5-oxaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)5-3-7(1-2-7)4-10-5/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNAJIDFUNLCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)

![N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2709494.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)
